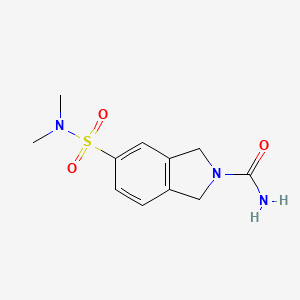
5-(Dimethylsulfamoyl)-1,3-dihydroisoindole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylsulfamoyl)-1,3-dihydroisoindole-2-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound has been found to exhibit promising biological activities, making it a potential candidate for the treatment of various diseases. In
Aplicaciones Científicas De Investigación
Antitumor Activity
Research has highlighted the potential antitumor properties of compounds structurally related to 5-(Dimethylsulfamoyl)-1,3-dihydroisoindole-2-carboxamide. For example, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, with substitutions at the 5-position, demonstrated significant in vivo antitumor activity. These compounds, particularly those with electron-withdrawing substituents, showed activity against solid tumors like the Lewis lung solid tumor due to their ability to distribute efficiently within the body as monocations (Denny, Atwell, Rewcastle, & Baguley, 1987).
Antidepressant Properties
A novel series of 3-ethoxyquinoxalin-2-carboxamides, designed using a ligand-based approach, were synthesized and evaluated for their 5-HT3 receptor antagonism. The study found that compounds with higher antagonistic values exhibited significant antidepressant-like activity in forced swim tests. This suggests a potential therapeutic application of such compounds in the management of depression (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Antiviral Effects
The synthesis and evaluation of thiazole C-nucleosides for antiviral activity revealed compounds with significant activity against herpes virus, parainfluenza virus, and rhinovirus. These findings underscore the potential of structurally related compounds in antiviral therapy, highlighting the importance of structural modifications to enhance therapeutic efficacy (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Synthetic Methodologies
Research into novel synthetic methodologies has yielded efficient processes for creating derivatives with potential biological activities. For instance, diketene was used as an alternative substrate in a Biginelli-like multicomponent reaction to synthesize 5-carboxamide substituted 3,4-dihydropyrimidine-2(1H)ones. This method provides a simple and efficient way to create derivatives that could have various pharmacological applications (Shaabani, Seyyedhamzeh, Maleki, & Hajishaabanha, 2010).
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-1,3-dihydroisoindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-13(2)18(16,17)10-4-3-8-6-14(11(12)15)7-9(8)5-10/h3-5H,6-7H2,1-2H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZXABZIAXZFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CN(C2)C(=O)N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

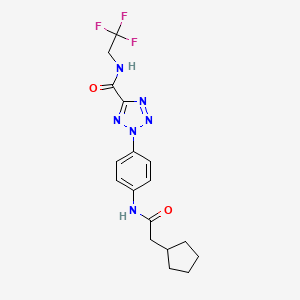

![Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate](/img/structure/B2981639.png)
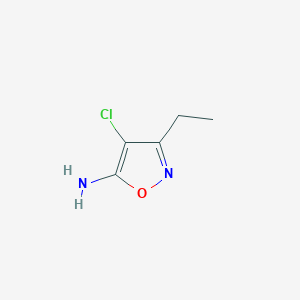
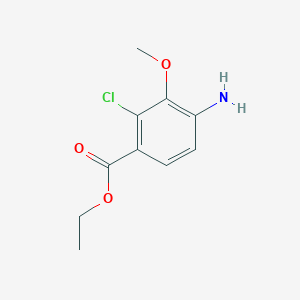
![Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2981642.png)
![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2981643.png)



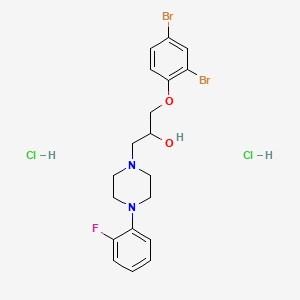
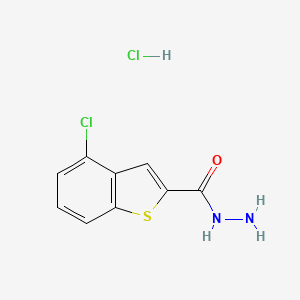

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2981656.png)